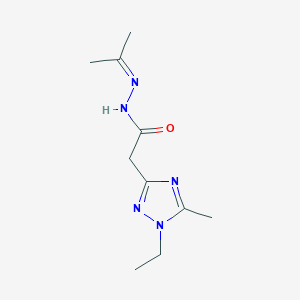
2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(propan-2-ylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N’-(propan-2-ylidene)acetohydrazide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N’-(propan-2-ylidene)acetohydrazide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne or azide precursor.
Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the triazole derivative with acetic acid hydrazide under acidic or basic conditions.
Condensation with Propan-2-ylidene: The final step involves the condensation of the acetohydrazide with propan-2-ylidene to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazole and hydrazide derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new therapeutic agents for various diseases.
Anticancer Activity: Preliminary studies suggest that it may have anticancer properties.
Industry
Agrochemicals: The compound can be used in the formulation of pesticides and herbicides.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties.
作用机制
The mechanism of action of 2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N’-(propan-2-ylidene)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
1-Ethyl-5-methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
Acetohydrazide: A basic hydrazide compound used in various synthetic applications.
Propan-2-ylidene derivatives: Compounds with similar isopropylidene groups.
Uniqueness
2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N’-(propan-2-ylidene)acetohydrazide is unique due to its combination of the triazole ring, ethyl and methyl groups, and the acetohydrazide moiety This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs
属性
分子式 |
C10H17N5O |
|---|---|
分子量 |
223.28 g/mol |
IUPAC 名称 |
2-(1-ethyl-5-methyl-1,2,4-triazol-3-yl)-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C10H17N5O/c1-5-15-8(4)11-9(14-15)6-10(16)13-12-7(2)3/h5-6H2,1-4H3,(H,13,16) |
InChI 键 |
HCFCFXAWSPJJHO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NC(=N1)CC(=O)NN=C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)

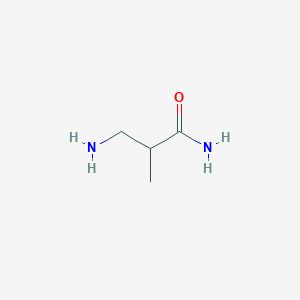



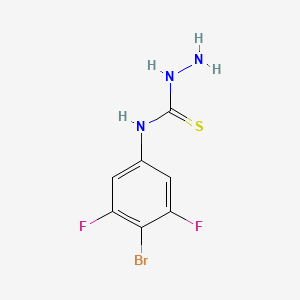
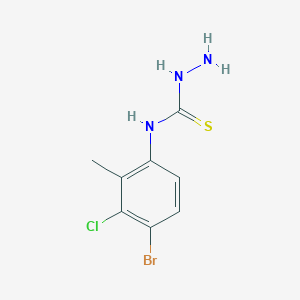
![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)

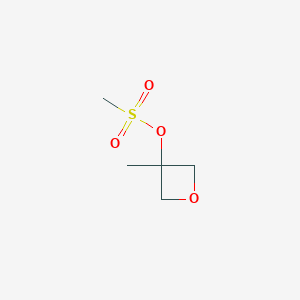
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
